molecular formula C11H8N2 B2586288 1-Phenyl-1H-pyrrole-2-carbonitrile CAS No. 35524-46-0

1-Phenyl-1H-pyrrole-2-carbonitrile

Cat. No. B2586288
CAS RN: 35524-46-0
M. Wt: 168.199
InChI Key: GMWXPHUWGALEIF-UHFFFAOYSA-N
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Description

“1-Phenyl-1H-pyrrole-2-carbonitrile” is a chemical compound with the molecular formula C11H8N2 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of pyrrole derivatives has been studied extensively. For instance, one method involves the use of β-ketothioamides and ethyl cyanoacetate as substrates, with lipase serving as a catalyst . Another method involves the reaction of hydrogen sulfide with 2-(2-oxo-2-phenylethyl) malononitrile in ethanol .


Molecular Structure Analysis

The molecular structure of “1-Phenyl-1H-pyrrole-2-carbonitrile” consists of a pyrrole ring attached to a phenyl group and a carbonitrile group . The exact 3D structure can be determined using techniques such as X-ray diffraction .


Physical And Chemical Properties Analysis

“1-Phenyl-1H-pyrrole-2-carbonitrile” has a molecular weight of 168.195 Da . It has a density of 1.081 g/mL at 25 °C and a boiling point of 317.3±15.0 °C at 760 mmHg .

Scientific Research Applications

  • Medicinal Chemistry

    • Pyrrole is a biologically active scaffold possessing diverse activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
    • Pyrrole-containing analogs are considered a potential source of biologically active compounds that contain a significant set of advantageous properties and can be found in many natural products .
    • The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
  • Anticancer Research

    • New pyrrole derivatives with potent tubulin polymerization inhibiting activity have been developed as anticancer agents .
    • These compounds have shown promising results against several types of cancer, including those that are dependent on the Hedgehog signaling pathway .
  • Chemical Structure Analysis

    • “1-Phenyl-1H-pyrrole-2-carbonitrile” is a chemical compound with the molecular formula C11H8N2 . It’s often used in chemical structure analysis and synthesis .
    • The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained for “1-Phenyl-1H-pyrrole-2-carbonitrile” in this field were not available in the sources I found .
  • Material Science

    • Small structural changes in the monomeric subunit can lead to the formation of one-dimensional linear ribbons, two-dimensional sheets, and three-dimensional networks . This suggests that “1-Phenyl-1H-pyrrole-2-carbonitrile” and its derivatives could potentially be used in the development of new materials .
    • The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained for “1-Phenyl-1H-pyrrole-2-carbonitrile” in this field were not available in the sources I found .
  • Synthesis of New Compounds

    • Pyrrole derivatives, including “1-Phenyl-1H-pyrrole-2-carbonitrile”, can be used in the synthesis of new compounds . For example, phenylacetylene was reacted with 2-isocyanoacetate in the presence of N-methyl-2-pyrrolidone and silver carbonate to give ethyl-3-phenyl-1H-pyrrole-2-carboxylate .
    • The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained for “1-Phenyl-1H-pyrrole-2-carbonitrile” in this field were not available in the sources I found .
  • Dehydrogenation Studies

    • Pyrrole derivatives can be used in dehydrogenation studies . For example, a solution of 2-phenyl-1-pyrroline was prepared and the catalyst was added, and the suspension was refluxed .
    • The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained for “1-Phenyl-1H-pyrrole-2-carbonitrile” in this field were not available in the sources I found .

Future Directions

The future research directions for “1-Phenyl-1H-pyrrole-2-carbonitrile” could involve exploring its potential applications in various fields, such as pharmaceuticals and organic materials. Further studies could also focus on developing environmentally friendly synthesis methods .

properties

IUPAC Name

1-phenylpyrrole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c12-9-11-7-4-8-13(11)10-5-2-1-3-6-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWXPHUWGALEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1H-pyrrole-2-carbonitrile

Citations

For This Compound
2
Citations
E OISHI, K IWAMOTO, T OKADA, S Suzuki… - Chemical and …, 1994 - jstage.jst.go.jp
… -2-yl]-5-methyl-1-phenyl-1H-pyrrole-2-carbonitrile (11i) was obtained in 54% yield (191 mg) … -2-yl]-5-methyl-1-phenyl-1H-pyrrole2-carbonitrile (11j) was obtained in 48% yield (180 mg) …
Number of citations: 7 www.jstage.jst.go.jp
X Wang, M Makha, SW Chen, H Zheng… - The Journal of Organic …, 2019 - ACS Publications
An efficient GaCl 3 -catalyzed direct cyanation of indoles and pyrroles using bench-stable electrophilic cyanating agent N-cyanosuccinimide was achieved and afforded 3-cyanoindoles …
Number of citations: 14 pubs.acs.org

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